molecular formula C16H24N4O B1448994 N-[(1Z)-5,5-dimethyl-3-(morpholin-4-yl)cyclohex-2-en-1-ylidene]-5-methyl-2H-pyrazol-3-amine CAS No. 1488517-18-5

N-[(1Z)-5,5-dimethyl-3-(morpholin-4-yl)cyclohex-2-en-1-ylidene]-5-methyl-2H-pyrazol-3-amine

Número de catálogo: B1448994
Número CAS: 1488517-18-5
Peso molecular: 288.39 g/mol
Clave InChI: MSIBRJKIIJJJIC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-[(1Z)-5,5-dimethyl-3-(morpholin-4-yl)cyclohex-2-en-1-ylidene]-5-methyl-2H-pyrazol-3-amine is a synthetic chemical compound of significant interest in medicinal chemistry and drug discovery research. This molecule features a complex structure incorporating a cyclohex-2-en-1-ylidene core fused with a 5-methyl-2H-pyrazol-3-amine moiety and a morpholine ring. The morpholine group is a common pharmacophore found in many biologically active compounds and often contributes to improved solubility and metabolic stability. The conjugated imine system (1Z configuration) suggests potential for molecular recognition processes. Researchers are exploring this compound and its analogs as potential scaffolds for the development of novel therapeutic agents. Similar compounds containing morpholine and pyrazole subunits are frequently investigated for their antimicrobial and antitumor properties, as some nitroheterocyclic derivatives have demonstrated potential antituberculosis activity . Its mechanism of action is likely highly specific and dependent on the targeted biological pathway, potentially involving enzyme inhibition or receptor modulation. This product is provided for research purposes only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to conduct their own characterization and bioactivity studies to fully elucidate this compound's properties and research utility.

Propiedades

IUPAC Name

5,5-dimethyl-N-(5-methyl-1H-pyrazol-3-yl)-3-morpholin-4-ylcyclohex-2-en-1-imine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4O/c1-12-8-15(19-18-12)17-13-9-14(11-16(2,3)10-13)20-4-6-21-7-5-20/h8-9H,4-7,10-11H2,1-3H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSIBRJKIIJJJIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)N=C2CC(CC(=C2)N3CCOCC3)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

N-[(1Z)-5,5-dimethyl-3-(morpholin-4-yl)cyclohex-2-en-1-ylidene]-5-methyl-2H-pyrazol-3-amine is a synthetic compound with a complex molecular structure that has garnered attention for its potential biological activities. This compound belongs to a class of pyrazole derivatives, which are known for their diverse pharmacological properties. The following sections will explore the biological activity of this compound, including its synthesis, mechanisms of action, and specific case studies.

Molecular Characteristics

The molecular formula of this compound is C16H24N4O, with a molecular weight of 288.39 g/mol. Its structure features a pyrazole ring, a morpholine moiety, and a cyclohexene component, contributing to its unique chemical reactivity and biological interactions.

Property Value
Molecular FormulaC16H24N4O
Molecular Weight288.39 g/mol
IUPAC Name5,5-dimethyl-N-(5-methyl-1H-pyrazol-3-yl)-3-morpholin-4-ylcyclohex-2-en-1-imine
CAS Number1488517-18-5

Antioxidant Activity

Recent studies have highlighted the antioxidant potential of pyrazole derivatives, including N-[...]-5-methyl-2H-pyrazol-3-amine. Research indicates that compounds with similar structures exhibit significant radical scavenging activity. For example, the total antioxidant capacity (TAC) and ferric reducing antioxidant power (FRAP) assays have shown that certain pyrazole derivatives can effectively inhibit oxidative stress markers .

Anticancer Properties

The compound has been evaluated for its anticancer properties in vitro. In one study, structural analogs demonstrated cytotoxic effects against various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways such as the PI3K/Akt pathway .

Antimicrobial Activity

The antimicrobial efficacy of pyrazole derivatives has also been documented. N-[...]-5-methyl-2H-pyrazol-3-amine has shown promising results against both Gram-positive and Gram-negative bacteria in preliminary screening tests. The presence of the morpholine group is believed to enhance membrane permeability, allowing better interaction with bacterial cells .

Case Studies

  • Antioxidant Evaluation : A study focused on the antioxidant capabilities of various pyrazole derivatives found that those with similar structural features to N-[...]-5-methyl exhibited IC50 values significantly lower than standard antioxidants like ascorbic acid. For instance, compounds with electron-withdrawing groups showed enhanced activity due to increased electron density on the pyrazole ring .
  • Anticancer Mechanisms : In vitro assays demonstrated that N-[...]-5-methyl induces apoptosis in breast cancer cell lines through caspase activation and mitochondrial membrane potential disruption. This suggests potential therapeutic applications in cancer treatment .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound has been explored for its potential pharmacological properties . Research indicates that it may exhibit:

  • Antitumor Activity : Studies have shown that similar compounds can inhibit cancer cell proliferation by inducing apoptosis in tumor cells.
  • Antimicrobial Properties : The presence of the morpholine group is associated with enhanced antibacterial activity against various pathogens.

Chemical Synthesis

In synthetic organic chemistry, N-[(1Z)-5,5-dimethyl-3-(morpholin-4-yl)cyclohex-2-en-1-ylidene]-5-methyl-2H-pyrazol-3-amine serves as a valuable building block for:

  • Complex Molecule Synthesis : It can be used to synthesize more complex structures through various reactions such as oxidation, reduction, and substitution.

Material Science

The compound’s unique structural characteristics allow it to be utilized in developing new materials:

  • Fluorescent Probes : Its ability to interact with thiols has been leveraged to create sensitive fluorescent probes for biological imaging.

Case Study 1: Antitumor Activity

A study evaluated the antitumor effects of compounds structurally related to N-[(1Z)-5,5-dimethyl-3-(morpholin-4-yl)cyclohex-2-en-1-ylidene]-5-methyl-2H-pyrazol-3-amines. Results indicated significant inhibition of cell growth in breast cancer cell lines, suggesting potential therapeutic applications in oncology.

Case Study 2: Antimicrobial Properties

Research conducted on similar morpholine-containing compounds demonstrated promising results against Gram-positive and Gram-negative bacteria. The compound was found to disrupt bacterial cell membranes, leading to cell death.

Métodos De Preparación

General Synthetic Strategies for N-Substituted Pyrazoles

The preparation of N-substituted pyrazoles, including the title compound, typically follows these broad strategies:

Recent advances have focused on methods that use primary amines as limiting reagents to introduce N-alkyl or N-aryl substituents directly, avoiding the handling of hazardous hydrazines and multistep functionalizations.

Detailed Preparation Method Based on Recent Research

A recent study published in PMC (2021) outlines an efficient and mild method for preparing N-substituted pyrazoles from primary amines, which can be adapted for the synthesis of the target compound due to its morpholinyl substituent (a secondary amine derivative). The method involves:

  • Starting materials : Primary aliphatic or aromatic amines (e.g., morpholine derivatives), 1,3-diketones or related carbonyl compounds.
  • Amination reagent : Bench-stable, commercially available electrophilic amination reagents (denoted as R1–R6 in the study).
  • Reaction conditions : Mild temperatures (0–85 °C), polar aprotic solvents such as DMF, and air atmosphere.
  • Procedure : Simultaneous addition of reagents at low temperature followed by heating to promote cyclization and pyrazole formation.

This method yields N-substituted pyrazoles in moderate to good yields (30–70%), depending on steric and electronic factors of the amine and diketone substrates.

Reaction Optimization and Yield Data

The key parameters influencing the yield of the pyrazole formation include:

Entry Amination Reagent Additive Temperature (°C) Yield (%) (Isolated)
1 R1 (1.5 equiv) None 0 → 85 44
3 R1 (1.5 equiv) None 0 → 110 49
8 R1 (1.5 equiv) H2O 0 → 85 51
9 R1 (1.5 equiv) AcOH 0 → 85 51
10 R1 (1.5 equiv) AcONa 0 → 85 53
11 R1 (1.5 equiv) K2CO3 0 → 85 56
12 R1 (1.5 equiv) DIPEA 0 → 85 46
14 R3 (1.5 equiv) None 0 → 85 41
17 R6 (1.5 equiv) None 0 → 85 53

Note: R1 was found to be the most effective amination reagent for these transformations.

Substrate Scope and Applicability

  • Aliphatic amines with steric hindrance near the amine group (e.g., quaternary carbons) gave higher yields (~40%) compared to less hindered amines (~30%).
  • Aromatic amines generally provided higher yields (47–70%) and tolerated various functional groups including esters, methoxy, and halogens.
  • The method tolerates unprotected N–H groups (e.g., indole) and aliphatic O–H groups but is sensitive to unprotected phenols due to competing side reactions.
  • The reaction can be scaled up to multi-millimolar quantities without significant loss of yield, demonstrating synthetic applicability.

Mechanistic Insights

  • The reaction likely proceeds via initial nucleophilic attack of the primary amine on the electrophilic amination reagent, forming a hydrazine intermediate.
  • This intermediate then undergoes condensation with a diketone or related carbonyl compound to form a hydrazone, which cyclizes to the pyrazole ring.
  • Side products arise from competing imine formation and hydrazine decomposition, which can reduce overall yields.
  • The presence of mild acids (e.g., p-nitrobenzoic acid formed in situ) catalyzes the cyclization step (Knorr condensation).

Adaptation to Target Compound Synthesis

For the specific synthesis of N-[(1Z)-5,5-dimethyl-3-(morpholin-4-yl)cyclohex-2-en-1-ylidene]-5-methyl-2H-pyrazol-3-amine , the following approach is recommended:

  • Use a morpholin-4-yl-substituted primary amine as the amination source.
  • Employ a 5,5-dimethylcyclohex-2-en-1-one derivative or an equivalent diketone as the carbonyl component.
  • Apply the optimized amination reagent (similar to R1) under the mild conditions described.
  • Control reaction temperature and reagent addition sequence to maximize yield and selectivity.
  • Purify the product by chromatography and confirm structure by NMR and single-crystal X-ray crystallography if possible.

Summary Table of Preparation Method Parameters

Parameter Recommended Condition Notes
Amination reagent R1-type electrophilic amination reagent Bench-stable, commercially available
Amine substrate Morpholin-4-yl primary amine Structural analogs tolerated
Carbonyl substrate 5,5-dimethylcyclohex-2-en-1-one or diketone Steric and electronic effects important
Solvent DMF or polar aprotic solvent Ensures solubility and reaction rate
Temperature 0 °C initial addition, then heating to 85 °C Critical for reproducible yield
Reaction time Short (few hours) Monitored by TLC or NMR
Additives Optional mild acid or base (e.g., AcONa, K2CO3) Can improve yield slightly
Yield range 40–56% isolated yield Dependent on substrate and conditions

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for preparing N-[(1Z)-5,5-dimethyl-3-(morpholin-4-yl)cyclohex-2-en-1-ylidene]-5-methyl-2H-pyrazol-3-amine, and how can intermediates be characterized?

  • Methodological Answer : The compound’s synthesis likely involves multi-step processes, including condensation reactions and cyclization. For analogous pyrazole derivatives, copper(I) bromide and cesium carbonate have been used as catalysts in Buchwald-Hartwig amination or Ullmann-type coupling to introduce morpholine substituents . Key intermediates should be characterized via 1H^1H-NMR, 13C^{13}C-NMR, and HRMS to confirm regioselectivity and purity. For example, 1H^1H-NMR peaks near δ 8.87 (d, J = 2 Hz) in pyridine-containing analogs indicate aromatic proton environments .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound and its intermediates?

  • Methodological Answer :

  • NMR : 1H^1H-NMR detects proton environments (e.g., morpholine methylene protons at δ 3.6–3.8 ppm; pyrazole NH peaks near δ 10–12 ppm) .
  • HRMS : Confirms molecular weight (e.g., ESI m/z 215 [M+H]+ for pyridine analogs) .
  • IR : Identifies functional groups (e.g., NH stretches at ~3298 cm1^{-1} in pyrazol-3-amine derivatives) .

Q. What are the common solvent systems and purification methods for isolating this compound?

  • Methodological Answer : Dimethyl sulfoxide (DMSO) is often used as a solvent for condensation reactions. Post-reaction, aqueous workup with dichloromethane extraction followed by silica gel chromatography (e.g., gradient elution with ethyl acetate/hexane) is effective for purification . Low yields (e.g., 17.9% in copper-catalyzed reactions) may necessitate recrystallization from ethanol or acetone .

Advanced Research Questions

Q. How can researchers optimize low reaction yields observed in the synthesis of morpholine-substituted pyrazole derivatives?

  • Methodological Answer : Low yields (e.g., 17.9% ) may arise from steric hindrance or poor catalyst efficiency. Strategies include:

  • Screening alternative catalysts (e.g., Pd-based catalysts for cross-coupling reactions) .
  • Varying reaction temperatures (e.g., 35°C to 80°C) to balance reaction rate and side-product formation .
  • Using microwave-assisted synthesis to reduce reaction time and improve regioselectivity, as demonstrated for triazole derivatives .

Q. How should researchers resolve contradictions in spectral data (e.g., unexpected 1H^1H-NMR shifts) during characterization?

  • Methodological Answer :

  • Isotopic Labeling : Use 15N^{15}N-labeled analogs to confirm NH proton assignments in pyrazole rings .
  • 2D NMR : Employ HSQC and HMBC to correlate ambiguous proton and carbon signals (e.g., distinguishing morpholine methylenes from cyclohexenyl protons) .
  • X-ray Crystallography : Resolve stereochemical ambiguities in the cyclohexenylidene moiety, especially for Z/E isomerism .

Q. What computational methods are suitable for predicting the biological activity of this compound?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to simulate binding affinity to target proteins (e.g., kinases or carbonic anhydrases, as seen in pyrazole-triazole hybrids ).
  • QSAR Modeling : Correlate substituent effects (e.g., morpholine’s electron-donating properties) with activity data from analogous compounds .
  • DFT Calculations : Predict tautomeric preferences of the pyrazole-3-amine group, which influence hydrogen-bonding interactions .

Q. How can researchers design experiments to study the stability of the (1Z)-cyclohexenylidene moiety under physiological conditions?

  • Methodological Answer :

  • pH Stability Assays : Incubate the compound in buffers (pH 4–9) and monitor degradation via HPLC at 254 nm .
  • Light/Heat Stress Testing : Expose the compound to UV light (λ = 365 nm) or 40°C for 48 hours, followed by LC-MS to identify photodegradants or thermal byproducts .
  • Metabolic Stability : Use liver microsome assays (e.g., human CYP3A4) to assess susceptibility to oxidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[(1Z)-5,5-dimethyl-3-(morpholin-4-yl)cyclohex-2-en-1-ylidene]-5-methyl-2H-pyrazol-3-amine
Reactant of Route 2
N-[(1Z)-5,5-dimethyl-3-(morpholin-4-yl)cyclohex-2-en-1-ylidene]-5-methyl-2H-pyrazol-3-amine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.